molecular formula C15H19N3O2 B8428238 3-(4-Aminophthalimido)-1-ethylpiperidine

3-(4-Aminophthalimido)-1-ethylpiperidine

Cat. No. B8428238
M. Wt: 273.33 g/mol
InChI Key: ZMWOCWGJDWAGLS-UHFFFAOYSA-N
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Patent
US04053615

Procedure details

2.8 Grams of 1-ethyl-3-(4-nitrophthalimido)piperidine were dissolved in 50 milliliters of hot glacial acetic acid and were hydrogenated at 50° C. and 50 p.s.i. in the presence of 0.1 grams of 5% palladium-on-charcoal catalyst until the theoretical amount of hydrogen was taken up. The hot solution was filtered and the mixture cooled and the solid formed was filtered and dried to give 1.06 grams of the title compound in the form of the monohydrochloride.
Name
1-ethyl-3-(4-nitrophthalimido)piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH2:8][CH2:7][CH2:6][CH:5]([N:9]2[C:13](=[O:14])[C:12]3=[CH:15][C:16]([N+:19]([O-])=O)=[CH:17][CH:18]=[C:11]3[C:10]2=[O:22])[CH2:4]1)[CH3:2].[H][H]>C(O)(=O)C.[Pd]>[NH2:19][C:16]1[CH:15]=[C:12]2[C:13](=[O:14])[N:9]([CH:5]3[CH2:6][CH2:7][CH2:8][N:3]([CH2:1][CH3:2])[CH2:4]3)[C:10](=[O:22])[C:11]2=[CH:18][CH:17]=1

Inputs

Step One
Name
1-ethyl-3-(4-nitrophthalimido)piperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1CC(CCC1)N1C(C=2C(C1=O)=CC(=CC2)[N+](=O)[O-])=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were hydrogenated at 50° C.
FILTRATION
Type
FILTRATION
Details
The hot solution was filtered
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled
CUSTOM
Type
CUSTOM
Details
the solid formed
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C(C(=O)N(C2=O)C2CN(CCC2)CC)=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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